5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
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Description
5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Helicobacter pylori alpha-carbonic anhydrase (HpαCA) . HpαCA plays a crucial role in the acclimation of Helicobacter pylori, an oncobacterium, to the acidic pH of the stomach .
Mode of Action
The compound binds to HpαCA, inhibiting its activity . The crystal structure of the complex of HpαCA with this compound has been determined, revealing that the mode of sulfonamide binding correlates well with their inhibitory activities .
Biochemical Pathways
The inhibition of HpαCA disrupts the bacterium’s ability to adapt to the acidic environment of the stomach, affecting its survival and proliferation . This could potentially lead to a decrease in the bacterial population, alleviating the symptoms of infections caused by H. pylori.
Result of Action
The inhibition of HpαCA by this compound leads to the disruption of H. pylori’s ability to survive in the acidic environment of the stomach . This could potentially lead to a decrease in the bacterial population, alleviating the symptoms of infections caused by H. pylori.
Properties
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-4-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-22(2,3)14-6-9-16(10-7-14)30(26,27)20-18-13-23(4,24-21(20)25)29-19-11-8-15(28-5)12-17(18)19/h6-12,18,20H,13H2,1-5H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMNWPBJRRRFTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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